REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:10])[CH2:6][C:7](=[NH:9])[NH2:8])[CH3:3].[O-]CC.[Na+].Br[CH2:16][C:17]([C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=1)=O>C(O)C>[CH2:2]([O:4][C:5]([C:6]1[CH:16]=[C:17]([C:19]2[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=2)[NH:9][C:7]=1[NH2:8])=[O:10])[CH3:3] |f:0.1,2.3|
|
Name
|
|
Quantity
|
42.53 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC(N)=N)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0.255 mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C#N)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred 5 min at 0 to 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued at this temperature for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the ice bath is removed
|
Type
|
STIRRING
|
Details
|
the yellow suspension is stirred over night at RT
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol and ether
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
filtered while still hot and
|
Type
|
TEMPERATURE
|
Details
|
then cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The title compound is collected by succion
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC(=C1)C1=CC=C(C=C1)C#N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |